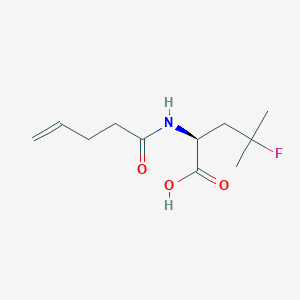

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)-

Description

Chemical Name: Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- CAS No.: 848949-88-2 Molecular Formula: C₁₁H₁₈FNO₃ Molecular Weight: 231.26 g/mol Key Properties:

- XLogP3: 1.5 (moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 2/4

- Topological Polar Surface Area (TPSA): 66.4 Ų

- Rotatable Bonds: 7

- Stereochemistry: 1 undefined stereocenter .

This compound is a fluorinated leucine derivative featuring an N-acyl group with a 4-pentenyl ketone moiety.

Properties

Molecular Formula |

C11H18FNO3 |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

(2S)-4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoic acid |

InChI |

InChI=1S/C11H18FNO3/c1-4-5-6-9(14)13-8(10(15)16)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3,(H,13,14)(H,15,16)/t8-/m0/s1 |

InChI Key |

WYIWQFPRFJLFKZ-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)NC(=O)CCC=C)F |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)CCC=C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- typically involves multiple steps, starting from commercially available leucine. The process includes:

Fluorination: Introduction of the fluorine atom at the 4-position of leucine.

Pentenylation: Addition of the pentenyl group through a series of reactions involving intermediates.

Oxidation: Formation of the oxo group at the N-position.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of the oxo group to hydroxyl.

Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and pentenyl group enhance its binding affinity and reactivity, allowing it to modulate biological processes effectively. Key pathways include enzyme inhibition and receptor binding, which can lead to various physiological outcomes.

Comparison with Similar Compounds

Ethyl Ester Derivative: (S)-ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate

CAS No.: 1695142-57-4 Molecular Formula: C₁₃H₂₀FNO₃ Molecular Weight: 273.31 g/mol Key Differences:

- Functional Group : Ethyl ester replaces the carboxylic acid group.

- Lipophilicity : Higher XLogP3 (estimated >2.0 due to ester) enhances membrane permeability.

- Applications : Used as an intermediate in peptide synthesis; esterification improves stability during reactions .

| Property | Target Compound | Ethyl Ester Derivative |

|---|---|---|

| Molecular Weight | 231.26 | 273.31 |

| XLogP3 | 1.5 | ~2.2 (estimated) |

| TPSA | 66.4 Ų | 66.4 Ų |

| Key Functional Groups | Carboxylic Acid | Ethyl Ester |

Boc-Protected Derivative: N-[(1,1-Dimethylethoxy)carbonyl]-4-fluoro-N-methyl-leucine

CAS No.: Not explicitly listed (see ) Molecular Formula: C₁₃H₂₃FNO₄ (estimated) Key Differences:

- Protecting Group: tert-Butoxycarbonyl (Boc) shields the amino group, enhancing stability during solid-phase synthesis.

- Steric Effects : The bulky Boc group reduces nucleophilicity, limiting undesired side reactions.

- Applications : Critical in peptide chemistry for selective deprotection strategies .

CGS 9865: L-Leucine, N-[(2S,3S)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-

CAS No.: 58970-76-6 Molecular Formula: C₁₆H₂₃N₂O₄ Molecular Weight: 308.17 g/mol Key Differences:

- Substituent : Phenylbutyl group introduces aromaticity and rigidity.

- Biological Relevance: Used in studies of enzyme inhibition (e.g., angiotensin-converting enzyme) due to its stereospecific hydroxyamino acid motif .

| Property | Target Compound | CGS 9865 |

|---|---|---|

| Molecular Weight | 231.26 | 308.17 |

| XLogP3 | 1.5 | ~2.8 (estimated) |

| TPSA | 66.4 Ų | 112.65 Ų |

| Key Functional Groups | Ketone | Hydroxyamino Acid |

Fluorinated Benzamide Derivatives

Example: 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide () Molecular Formula: C₁₅H₉FNO₃ Key Differences:

Sulfonamide Analog: 4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide

Molecular Formula : C₂₂H₂₆FN₂O₄S

Key Differences :

- Functional Group : Sulfonamide replaces the amide linkage.

- Biological Activity : Dual α2A/5-HT7 receptor antagonist; sulfonamide enhances binding affinity to serotonin receptors .

Structural and Functional Insights

- Fluorine Effects : Fluorination in all analogs increases electronegativity, altering dipole moments and metabolic stability.

- Side Chain Modifications : Unsaturated ketones (target compound) vs. aromatic (CGS 9865) or esterified (ethyl ester) chains dictate solubility and reactivity.

- Pharmacological Potential: While the target compound lacks direct biological data, its analogs show promise in drug discovery (e.g., enzyme inhibition, receptor antagonism) .

Biological Activity

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- is characterized by its unique structure, which includes a leucine backbone modified with a fluorinated side chain and a ketone functional group. This structural modification may enhance its interaction with biological targets.

The biological activity of Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- can be attributed to its ability to modulate various biological pathways. Key mechanisms include:

- Inhibition of Cell Adhesion : The compound has been shown to inhibit cell adhesion processes mediated by integrins, particularly VLA-4 (very late antigen-4), which is crucial in inflammatory responses and autoimmunity .

- Metabolic Pathways : Studies indicate that the compound may influence metabolic pathways by interacting with specific enzymes involved in metabolic regulation .

In Vitro Studies

In vitro studies have demonstrated that Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- exhibits significant activity against various cancer cell lines. The compound was tested for cytotoxicity using assays such as MTT and Annexin V staining. Results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| MCF7 (Breast) | 12.5 | Cell cycle arrest |

| HCT116 (Colon) | 10.3 | Inhibition of proliferation |

These results suggest that the compound may serve as a potential therapeutic agent in oncology.

Case Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- in a murine model of asthma. The compound was administered to mice subjected to allergen exposure. Key findings included:

- Reduction in Inflammatory Markers : Significant decreases in IL-6 and TNF-alpha levels were observed, indicating a reduction in systemic inflammation.

- Improvement in Lung Function : Treated mice exhibited improved lung function compared to controls, suggesting potential therapeutic benefits in respiratory diseases.

Case Study 2: Cancer Therapeutics

In another study focusing on its anticancer properties, Leucine, 4-fluoro-N-(1-oxo-4-pentenyl)- was evaluated for its effects on tumor growth in xenograft models. The results indicated:

- Tumor Size Reduction : Tumors treated with the compound showed a reduction in size by approximately 40% compared to untreated controls.

- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.